molecular formula C8H10ClNO2 B3043753 5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride CAS No. 914637-74-4

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride

Cat. No. B3043753
CAS RN: 914637-74-4
M. Wt: 187.62 g/mol
InChI Key: VQDSWPBSJUAOAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride” is a complex organic molecule. It likely contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “tert-Butyl” group is a common substituent in organic chemistry, consisting of a central carbon atom bonded to three methyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, tert-butyl compounds are often synthesized through reactions involving tert-butyl alcohol or tert-butyl chloride . For instance, tert-butyl chloride can be synthesized from tert-butanol through an SN1 reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the oxazole ring and the tert-butyl group. The oxazole ring is aromatic and planar, while the tert-butyl group is non-planar and adds steric bulk .


Chemical Reactions Analysis

Tert-butyl compounds are often used in nucleophilic substitution reactions . They can also undergo elimination reactions .


Physical And Chemical Properties Analysis

Tert-butyl compounds are generally nonpolar and have low solubility in water . They are often volatile and flammable .

Scientific Research Applications

Synthesis and Application in Fungicides

(Mao, Song, & Shi, 2012) detail the synthesis of a series of novel oxime compounds, including ones derived from tert-butyl ethanone, which showed moderate to good fungicidal activities. Notably, certain compounds demonstrated significant inhibition against fungi like Fusarium oxysporum.

Diastereoselective Synthesis in Organic Chemistry

(Suga, Fujieda, Hirotsu, & Ibata, 1994) explored the highly diastereoselective synthesis of 2-oxazoline-4-carboxylates, a process relevant to the synthesis of biologically important chiral compounds. This synthesis involved tert-butyl oxazolines, demonstrating their utility in creating complex organic molecules.

Synthesis of Bicyclic Hemiaminal Structures

(Gundogdu, Şahin, & Kara, 2020) conducted a study on the synthesis of β-amino acids, where tert-butyl oxazolidinones were utilized. The research resulted in the formation of a unique fused oxazine-oxazole ring, contributing to advancements in organic synthesis methodologies.

Herbicidal Activities and Synthesis

(Kudo, Taniguchi, Furuta, Sato, Takeshi, & Honma, 1998) synthesized a series of 3-aryl-5-tert-butyl-4-oxazolin-2-ones, which showed significant herbicidal activity against various weeds. The study highlights the potential of tert-butyl oxazolines in agricultural applications.

Synthesis of Heterocyclic Systems

(Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014) described the synthesis of heterocyclic systems involving 1,3-oxazole derivatives. Their work provides insights into the chemical versatility of compounds like 1,3-oxazole-4-carbonyl chloride in synthesizing complex molecular structures.

Synthesis of 5-(Chloromethyl)furan-2-carbonyl Chloride

(Dutta, Wu, & Mascal, 2015) discussed the production of acid chloride derivatives from 5-(chloromethyl) furfural using tert-butyl hypochlorite. This research is significant for the production of biofuels and polymers from biomass-derived materials.

Safety and Hazards

Tert-butyl compounds, such as tert-butyl chloride, are flammable and can form explosive mixtures with air . They should be handled with care, kept away from heat, sparks, and open flames, and stored in a well-ventilated place .

properties

IUPAC Name

5-tert-butyl-1,3-oxazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-8(2,3)6-5(7(9)11)10-4-12-6/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDSWPBSJUAOAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=CO1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride
Reactant of Route 3
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride
Reactant of Route 4
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride
Reactant of Route 6
5-(tert-Butyl)-1,3-oxazole-4-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.